molecular formula C18H14O2 B14737552 9,10-Bis(ethenyloxy)anthracene CAS No. 3399-51-7

9,10-Bis(ethenyloxy)anthracene

Cat. No.: B14737552
CAS No.: 3399-51-7
M. Wt: 262.3 g/mol
InChI Key: IZEMTRCPBXBZRK-UHFFFAOYSA-N
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Description

9,10-Bis(ethenyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The unique structure of this compound, with ethenyloxy groups at the 9 and 10 positions, imparts distinct chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(ethenyloxy)anthracene typically involves the reaction of anthracene with ethenyloxy reagents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:

    Reagents: Anthracene, ethenyloxy reagents, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3).

    Solvent: Toluene or DMF.

    Temperature: 80-100°C.

    Time: 12-24 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(ethenyloxy)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyloxy groups to ethyl groups.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms at specific positions on the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Bromine in chloroform at room temperature.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-Bis(ethyl)anthracene.

    Substitution: 9,10-Bis(ethenyloxy)-2-bromoanthracene.

Mechanism of Action

The mechanism of action of 9,10-Bis(ethenyloxy)anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, promoting electrons to an excited state. Upon returning to the ground state, it emits light, which is the basis for its use in fluorescence applications . The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and the stabilization of the excited state by the ethenyloxy groups.

Comparison with Similar Compounds

Uniqueness: 9,10-Bis(ethenyloxy)anthracene is unique due to its ethenyloxy groups, which enhance its solubility and fluorescence properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability .

Properties

CAS No.

3399-51-7

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

9,10-bis(ethenoxy)anthracene

InChI

InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2

InChI Key

IZEMTRCPBXBZRK-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C

Origin of Product

United States

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